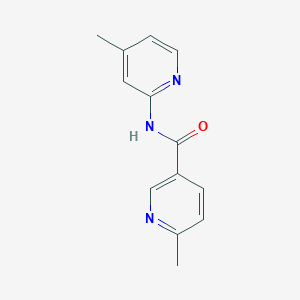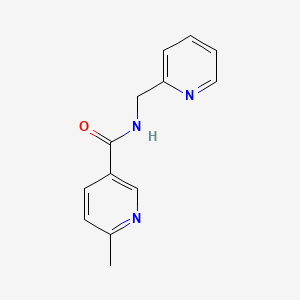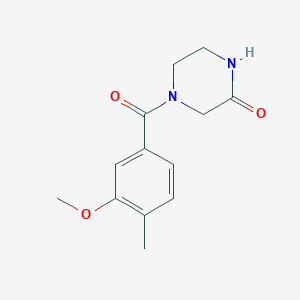
6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor, which means it inhibits the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several cellular processes.
Mécanisme D'action
GSK-3 is a serine/threonine kinase that regulates several cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. The GSK-3 inhibitor inhibits the activity of GSK-3 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. This inhibition leads to the activation of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in neuronal development and synaptic plasticity.
Biochemical and Physiological Effects:
The GSK-3 inhibitor has several biochemical and physiological effects, including the regulation of glycogen metabolism, cell proliferation, and apoptosis. In addition, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. The GSK-3 inhibitor has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The GSK-3 inhibitor has several advantages for lab experiments, including its specificity for GSK-3, which allows for the selective inhibition of this enzyme. In addition, the GSK-3 inhibitor has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using the GSK-3 inhibitor in lab experiments, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
For the research on the GSK-3 inhibitor include the development of more potent and selective inhibitors and the investigation of its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves several steps, including the reaction of 2-amino-4-methylpyridine with 2-bromo-6-methylpyridine-3-carbaldehyde in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
The GSK-3 inhibitor has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is the treatment of neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. GSK-3 inhibition has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, the GSK-3 inhibitor has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-5-6-14-12(7-9)16-13(17)11-4-3-10(2)15-8-11/h3-8H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOERUBXYSSTJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)